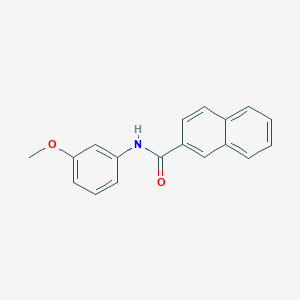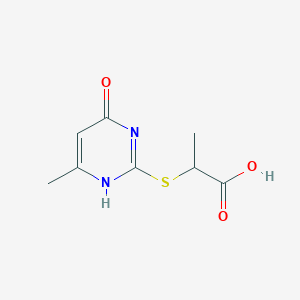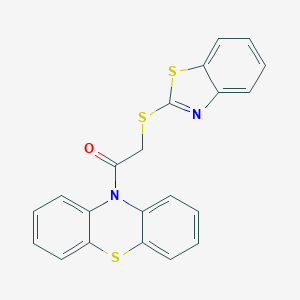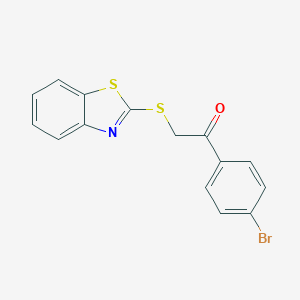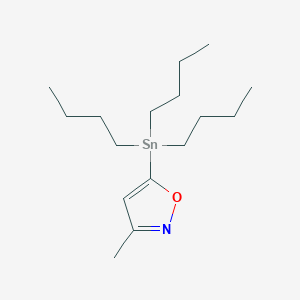
3-Methyl-5-(tributylstannyl)isoxazole
概要
説明
“3-Methyl-5-(tributylstannyl)isoxazole” is a chemical compound with the linear formula C16H31NOSN . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of “3-Methyl-5-(tributylstannyl)isoxazole” is represented by the linear formula C16H31NOSN . Isoxazole is a five-membered heterocyclic moiety .
科学的研究の応用
Synthesis and Reactions: 3-Methyl-5-(tributylstannyl)isoxazole is synthesized through the 1,3-dipolar cycloaddition reaction of ethynyltributylstannane with nitrile oxides. It can be converted to 5-benzoyl- and 5-arylisoxazoles using palladium-catalyzed reactions, indicating its potential as a versatile intermediate in organic synthesis (Kondo, Uchiyama, Sakamoto, & Yamanaka, 1989).
Iodination and Benzoylation: This compound can be modified to produce 5-iodo-3-methylisoxazole and 3-methyl-5-isoxazolyl phenyl ketone. These transformations further demonstrate its versatility as a building block in chemical syntheses (Sakamoto, Kondo, Uchiyama, & Yamanaka, 1991).
Conversion to Tetrazoles: Studies have shown the potential for converting related isoxazole compounds into tetrazoles, a class of compounds with various applications, including in pharmaceuticals (Kanō & Yamazaki, 1964).
Application in N-Methyl-Chromeno[2,3-d]pyrazol-9-one Synthesis: N-Methylation of similar compounds has led to the efficient synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one, highlighting its utility in synthesizing complex organic molecules (Hanamoto, Hashimoto, Miura, Furuno, & Inanaga, 2008).
Gene Expression Modulation: Isoxazole derivatives, including those similar to 3-Methyl-5-(tributylstannyl)isoxazole, have been investigated for their ability to modulate gene expression in human cultured cells, suggesting potential biomedical applications (Płoszaj, Regiec, Ryng, Piwowar, & Kruzel, 2016).
Generation of Nitrile Oxides: Research has shown that reactions of O-tributylstannyl aldoximes can generate nitrile oxides, which are useful in the synthesis of isoxazolines and isoxazoles (Moriya, Takenaka, Urata, & Endo, 1991).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tributyl-(3-methyl-1,2-oxazol-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-3-6-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGNJPDQYSBWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376845 | |
| Record name | 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126085-89-0 | |
| Record name | 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

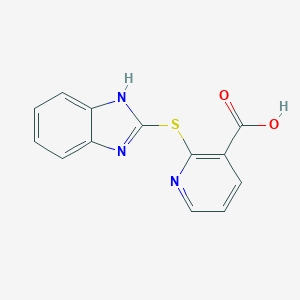
![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)
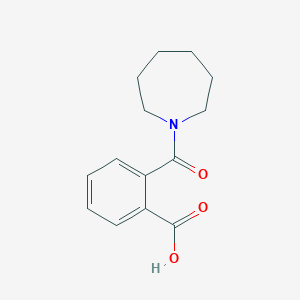

![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)
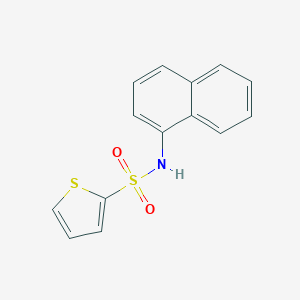
![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)
